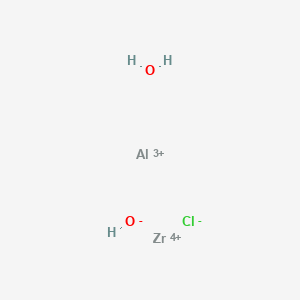
Aluminum zirconium pentachlorohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum zirconium pentachlorohydrate is a useful research compound. Its molecular formula is AlClH3O2Zr+5 and its molecular weight is 188.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antiperspirant; Astringent; Deodorant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Aluminum zirconium pentachlorohydrate is an inorganic compound that forms a complex with aluminum and zirconium. It works by blocking sweat glands through the formation of a gel-like plug, effectively reducing perspiration at the application site. The compound is a synthetic formulation, often used in concentrations up to 20% in various personal care products .
Applications in Personal Care Products
- Antiperspirants : The most common use of this compound is in antiperspirants, where it significantly reduces sweat production. Its efficacy is enhanced when combined with other aluminum-zirconium salts .
- Deodorants : In deodorant formulations, it helps to neutralize body odor by reducing moisture levels that contribute to bacterial growth .
- Astringent Agent : It can also be used as an astringent, tightening the skin and reducing oiliness, which is beneficial in various cosmetic formulations .
Regulatory Status
The regulatory framework surrounding this compound varies by region:
- United States : The Food and Drug Administration (FDA) has approved aluminum zirconium compounds for use in over-the-counter antiperspirants. The Cosmetic Ingredient Review (CIR) has deferred further evaluation due to existing safety assessments .
- European Union : In Europe, its use is restricted to antiperspirants under the Cosmetics Directive, with specific concentration limits established for safety .
- Canada : Similar regulations apply, where the use of zirconium compounds is monitored within personal care products .
Toxicological Studies
Research indicates that while there are concerns about potential endocrine disruption and carcinogenic effects associated with aluminum compounds, most studies have not established a direct link between antiperspirant use containing this compound and breast cancer risk . The American Cancer Society states that existing studies generally do not support this association.
Environmental Impact
Concerns regarding the environmental impact of aluminum compounds have been raised due to their persistence and potential bioaccumulation. Regulatory bodies continue to assess these risks as part of broader environmental safety evaluations .
Efficacy Testing
A study conducted on human volunteers evaluated the effectiveness of various antiperspirant formulations containing this compound. Results indicated significant reductions in sweat production compared to placebo formulations, demonstrating its efficacy as an active ingredient in personal care products .
Stability Assessments
Stability tests have shown that formulations containing this compound maintain their efficacy over extended periods under various storage conditions. The stability is crucial for ensuring consistent performance throughout the product's shelf life .
Data Table: Comparative Analysis of Aluminum Zirconium Compounds
| Compound Name | Function | Typical Concentration | Regulatory Status |
|---|---|---|---|
| This compound | Antiperspirant | Up to 20% | Approved (USA), restricted (EU) |
| Aluminum Zirconium Tetrachlorohydrate | Antiperspirant | Up to 20% | Approved (USA), restricted (EU) |
| Aluminum Zirconium Octachlorohydrate | Antiperspirant | Up to 20% | Approved (USA), restricted (EU) |
Eigenschaften
CAS-Nummer |
173762-83-9 |
|---|---|
Molekularformel |
AlClH3O2Zr+5 |
Molekulargewicht |
188.68 g/mol |
IUPAC-Name |
aluminum;zirconium(4+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/Al.ClH.2H2O.Zr/h;1H;2*1H2;/q+3;;;;+4/p-2 |
InChI-Schlüssel |
HAMGNFFXQJOFRZ-UHFFFAOYSA-L |
SMILES |
O.[OH-].[Al+3].[Cl-].[Zr+4] |
Kanonische SMILES |
O.[OH-].[Al+3].[Cl-].[Zr+4] |
Key on ui other cas no. |
173762-83-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















